2-Hydroxy-2-(piperidin-4-yl)acetamide
Overview
Description
2-Hydroxy-2-(piperidin-4-yl)acetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-2-(piperidin-4-yl)acetamide is the soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting this enzyme, the compound prevents the conversion of EETs into less biologically active dihydroxyeicosatrienoic acids . This results in the stabilization of EETs, enhancing their anti-inflammatory effects .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of EETs. Under normal conditions, sEH metabolizes EETs into dihydroxyeicosatrienoic acids . The inhibition of seh by this compound prevents this conversion, leading to an increase in the levels of eets . This can result in enhanced anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators .
Result of Action
The inhibition of sEH by this compound leads to an increase in the levels of EETs . This results in enhanced anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators . Therefore, this compound could potentially be used in the treatment of pain and inflammatory diseases .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals .
Cellular Effects
The effects of 2-Hydroxy-2-(piperidin-4-yl)acetamide on various types of cells and cellular processes are still being explored. It is known that piperidine derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(piperidin-4-yl)acetamide typically involves the functionalization of piperidine derivatives. One common method includes the reaction of piperidine with glyoxylic acid to form the desired compound. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(piperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The amide group can be substituted with other functional groups to create new compounds with potential biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
2-Hydroxy-2-(piperidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxy-2-(piperidin-4-yl)acetamide include other piperidine derivatives, such as:
- 2-Hydroxy-2-(piperidin-3-yl)acetamide
- 2-Hydroxy-2-(piperidin-2-yl)acetamide
- 2-Hydroxy-2-(piperidin-5-yl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the piperidine ring, which can result in unique biological activities and pharmacological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-hydroxy-2-piperidin-4-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-7(11)6(10)5-1-3-9-4-2-5/h5-6,9-10H,1-4H2,(H2,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXBYIPELPYAMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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